1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
Overview
Description
- Pyrrolidine Ring : The core structure contains a pyrrolidine ring, a five-membered nitrogen heterocycle. This scaffold is widely used in medicinal chemistry due to its versatility and potential for drug development . The sp3-hybridization of the pyrrolidine ring allows efficient exploration of pharmacophore space.
Synthesis Analysis
- Ring Construction : The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. Researchers have reported synthetic routes involving cyclization reactions to form the pyrrolidine scaffold . Functionalization of Preformed Pyrrolidine Rings : Alternatively, preformed pyrrolidine rings (e.g., proline derivatives) can undergo functionalization to introduce the trifluoromethoxy phenyl group .
Molecular Structure Analysis
The compound’s molecular structure consists of the pyrrolidine ring fused with the phenyl group. The spatial arrangement of substituents around the pyrrolidine carbons impacts its biological profile. Different stereoisomers may exhibit varying binding modes to enantioselective proteins .
Scientific Research Applications
Catalysis and Organic Synthesis
- Catalytic Applications : The combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid has been shown to catalyze the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate with high yield and excellent regio- and enantioselectivity, demonstrating its potential in catalytic applications (Chowdhury & Ghosh, 2009).
Spectroscopic Properties and Quantum Studies
- Spectroscopic Analysis : The spectroscopic properties of compounds related to 1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid, like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been investigated using techniques such as FT-IR, NMR, and UV, along with quantum chemical methods. This research aids in understanding the electronic structure and reactivity of such compounds (Devi, Bishnoi, & Fatma, 2020).
Drug Design and Synthesis
- Influenza Neuraminidase Inhibitors : Research into the synthesis and structural analysis of influenza neuraminidase inhibitors has identified compounds with pyrrolidine cores, such as (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, as potent inhibitors. This showcases the potential of pyrrolidine derivatives in antiviral drug design (Wang et al., 2001).
Chemical Synthesis and Structure-Activity Relationships
- Synthesis of Novel Compounds : Synthesis of novel compounds such as 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, which have structural similarities to 1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid, has been explored for potential antibacterial applications. This research highlights the diversity of chemical structures and potential biological activities of pyrrolidine derivatives (Devi et al., 2018).
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-3-1-9(2-4-10)16-6-5-8(7-16)11(17)18/h1-4,8H,5-7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSVTGJJKBHYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187859 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
CAS RN |
1086375-06-5 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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